Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMB is a derivative of piperidine and benzoic acid and has been extensively studied for its pharmacological properties.
科学的研究の応用
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also have potential as antiviral agents . Their unique structure allows them to interfere with the life cycle of viruses, potentially inhibiting their replication.
Antimalarial Applications
The antimalarial activity of piperidine derivatives is another area of interest . They could potentially be used in the development of new treatments for malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been found to have antimicrobial and antifungal properties . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.
Antihypertensive Applications
Piperidine derivatives can also be used as antihypertensive agents . They could potentially help in managing high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been found to have analgesic and anti-inflammatory properties . They could potentially be used in pain management and to reduce inflammation.
Anti-Alzheimer Applications
Piperidine derivatives are being explored for their potential use in the treatment of Alzheimer’s disease . They could potentially help in managing the symptoms of this neurodegenerative disease.
Antipsychotic Applications
Piperidine derivatives have potential as antipsychotic agents . They could potentially be used in the treatment of various psychiatric disorders.
特性
IUPAC Name |
ethyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-3-5-14(6-4-13)16-9-7-12(11-17)8-10-16/h3-6,12,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPVQNSTCDOHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。